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Compound of Interest

Compound Name: 2-Bromo-6-phenoxypyridine

Cat. No.: B189388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-
Bromo-6-phenoxypyridine and its derivatives. Understanding the spectral characteristics of

these compounds is crucial for their synthesis, identification, and application in various

research and development endeavors, including drug discovery and materials science. This

document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the

characterization of this important class of molecules.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Bromo-6-phenoxypyridine
and its analogous compounds. While experimental data for 2-Bromo-6-phenoxypyridine is

not readily available in public databases, the provided data for closely related structures, such

as 2-bromopyridine and 2-bromo-6-methoxypyridine, allows for a predictive analysis of its

spectral features.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
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Compound Solvent Chemical Shift (δ) ppm

2-Bromopyridine CDCl₃

~8.35 (ddd, 1H), ~7.53 (ddd,

1H), ~7.45 (ddd, 1H), ~7.24

(ddd, 1H)[1]

2-Bromo-6-methoxypyridine CDCl₃
~7.4 (t, 1H), ~6.9 (d, 1H), ~6.7

(d, 1H), 3.9 (s, 3H)

2-Bromo-6-phenoxypyridine

(Predicted)
CDCl₃

~7.6-7.8 (m, 1H, Py-H), ~7.2-

7.5 (m, 2H, Ph-H), ~7.0-7.2 (m,

3H, Ph-H), ~6.8-7.0 (m, 2H,

Py-H)

2-Bromo-6-(4-

chlorophenoxy)pyridine

(Predicted)

CDCl₃

~7.6-7.8 (m, 1H, Py-H), ~7.3-

7.5 (d, 2H, Ph-H), ~7.0-7.2 (d,

2H, Ph-H), ~6.8-7.0 (m, 2H,

Py-H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
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Compound Solvent Chemical Shift (δ) ppm

2-Bromopyridine CDCl₃
~150.3, ~142.4, ~138.6,

~128.4, ~122.8[1]

2-Bromo-6-methoxypyridine CDCl₃
~163.5, ~142.0, ~140.0,

~112.0, ~105.0, ~54.0

2-Bromo-6-phenoxypyridine

(Predicted)
CDCl₃

~163.0 (C-O), ~153.0 (C-OAr),

~142.0 (C-Br), ~140.0 (Py-

CH), ~130.0 (Ph-CH), ~125.0

(Ph-CH), ~121.0 (Ph-CH),

~118.0 (Py-CH), ~110.0 (Py-

CH)

2-Bromo-6-(4-

chlorophenoxy)pyridine

(Predicted)

CDCl₃

~162.8 (C-O), ~151.5 (C-OAr),

~142.1 (C-Br), ~140.2 (Py-

CH), ~130.5 (Ph-C), ~129.5

(Ph-CH), ~122.5 (Ph-CH),

~118.5 (Py-CH), ~110.5 (Py-

CH)

Table 3: Key IR Absorption Frequencies (Predicted and Experimental)
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Compound
Sample
Prep

ν (C-Br)
cm⁻¹

ν (C-O-C)
cm⁻¹

ν (C=N), ν
(C=C) cm⁻¹

ν (C-H)
aromatic
cm⁻¹

2-

Bromopyridin

e

Neat ~750 - ~1580, 1460 ~3060

2-Bromo-6-

methoxypyridi

ne

Neat ~770 ~1250, 1030 ~1570, 1450 ~3070

2-Bromo-6-

phenoxypyridi

ne

(Predicted)

KBr ~760

~1240

(asym),

~1070 (sym)

~1580, 1480 ~3050

2-Bromo-6-

(4-

chlorophenox

y)pyridine

(Predicted)

KBr ~760

~1245

(asym),

~1080 (sym)

~1585, 1485 ~3055

Table 4: Mass Spectrometry Data (Predicted and Experimental)
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Compound Ionization Mode Molecular Ion (m/z)
Key Fragment Ions
(m/z)

2-Bromopyridine EI 157/159 ([M]⁺)[2][3] 78 ([M-Br]⁺)

2-Bromo-6-

methoxypyridine
EI 187/189 ([M]⁺)

172/174 ([M-CH₃]⁺),

158/160 ([M-CHO]⁺),

78 ([M-Br-OCH₃]⁺)

2-Bromo-6-

phenoxypyridine

(Predicted)

EI 249/251 ([M]⁺)
170 ([M-Br]⁺), 156

([M-OPh]⁺), 77 ([Ph]⁺)

2-Bromo-6-(4-

chlorophenoxy)pyridin

e (Predicted)

EI 283/285/287 ([M]⁺)

204/206 ([M-Br]⁺),

156 ([M-OArCl]⁺), 111

([ArCl]⁺)

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of

synthesized 2-Bromo-6-phenoxypyridine and its derivatives.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis.

Detailed Experimental Protocols
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The following are general experimental protocols for acquiring the spectroscopic data

presented in this guide. Actual parameters may need to be optimized for specific instruments

and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR spectrometer.

Parameters: Acquire spectra at room temperature. A typical experiment involves a 30°

pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR spectrometer.

Parameters: Acquire spectra with proton decoupling. A typical experiment involves a 45°

pulse width, a relaxation delay of 2-5 seconds, and the acquisition of 1024-4096 scans to

achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the

sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR

crystal.

Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a

thin film.

Data Acquisition:
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Instrument: FT-IR spectrometer.

Parameters: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans

to improve the signal-to-noise ratio. A background spectrum of the empty sample holder

(or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography

(GC) is a common method for sample introduction. The GC column separates the

components of a mixture before they enter the mass spectrometer. Direct infusion via a

syringe pump can be used for pure samples.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used for this

class of compounds.

Mass Analysis:

Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.

Parameters: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight of the compound and its fragments (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic

isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the

fragmentation pattern to further confirm the structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Bromo-6-
phenoxypyridine and its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189388#spectroscopic-comparison-of-2-bromo-6-
phenoxypyridine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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